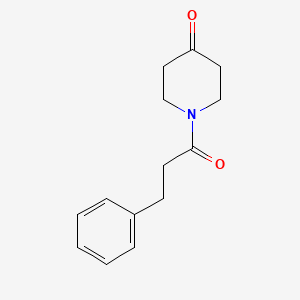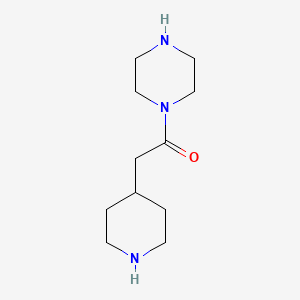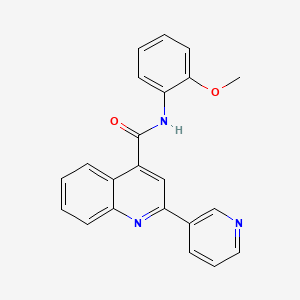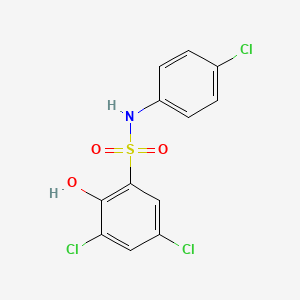![molecular formula C14H18ClNO2 B7464697 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7464697.png)
2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid, also known as CPP, is a chemical compound that belongs to the class of piperidine derivatives. CPP has been widely used in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid binds to the phencyclidine (PCP) binding site of the NMDA receptor and blocks the ion channel, preventing the influx of calcium ions into the cell. This results in a decrease in the excitatory neurotransmission and a reduction in synaptic plasticity. This compound has also been shown to inhibit the release of glutamate, which is an excitatory neurotransmitter.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the severity of ischemic brain damage, as well as to protect against excitotoxicity. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid in lab experiments is its specificity for the NMDA receptor. This compound does not interact with other glutamate receptors, which makes it a useful tool for studying the NMDA receptor in isolation. However, one of the limitations of using this compound is its non-competitive antagonism, which means that it does not completely block the activity of the NMDA receptor. This can make it difficult to interpret the results of experiments using this compound.
Direcciones Futuras
There are several future directions for research on 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid. One area of research is the development of more selective NMDA receptor antagonists that can block the activity of the receptor without affecting other glutamate receptors. Another area of research is the use of this compound in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, the use of this compound in combination with other drugs or therapies may lead to new treatments for a variety of neurological disorders.
Métodos De Síntesis
The synthesis of 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of sodium borohydride to obtain 4-(4-chlorophenyl)piperidine. The resulting compound is then reacted with 2-bromopropanoic acid to form this compound.
Aplicaciones Científicas De Investigación
2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid has been widely used in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. This compound is a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the agonist and blocks its activity.
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)piperidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10(14(17)18)16-8-6-12(7-9-16)11-2-4-13(15)5-3-11/h2-5,10,12H,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBYRSAHAYHZHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(CC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)



![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7464646.png)

![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea](/img/structure/B7464657.png)
![3-(1-ethyl-2-methylbenzimidazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464665.png)
![N-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7464668.png)


![2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B7464681.png)

